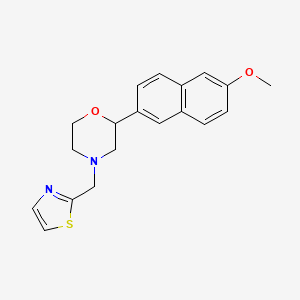![molecular formula C18H20N2O3 B5468559 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5468559.png)
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C17H19NO3. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a complex structure with an isopropyl-substituted aniline moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the preparation of 4-isopropylaniline through the alkylation of aniline with isopropyl halides under basic conditions.
Carbamoylation: The 4-isopropylaniline is then reacted with phosgene or a phosgene substitute to form the corresponding carbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is then coupled with 4-aminophenylacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle large-scale production.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the coupling reactions.
化学反应分析
Types of Reactions
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: This compound can be used in the development of polymers and resins with specific mechanical and thermal properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves:
Molecular Targets: It primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound inhibits the COX enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
相似化合物的比较
Similar Compounds
- 2-(4-{[(4-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 2-(4-{[(4-ETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
- 2-(4-{[(4-PROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Uniqueness
- Structural Features : The presence of the isopropyl group in 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity : The isopropyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.
属性
IUPAC Name |
2-[4-[(4-propan-2-ylphenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)14-5-9-16(10-6-14)20-18(23)19-15-7-3-13(4-8-15)11-17(21)22/h3-10,12H,11H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOJAOHKHBJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-chloro-6-methoxyphenyl] benzoate](/img/structure/B5468477.png)
![6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5468479.png)
![3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide](/img/structure/B5468487.png)

![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B5468513.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5468526.png)
![methyl 2-[(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5468536.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5468569.png)


![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
